1-(3-chlorobenzenesulfonyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine 1-(3-chlorobenzenesulfonyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Brand Name: Vulcanchem
CAS No.: 1040641-71-1
VCID: VC11924984
InChI: InChI=1S/C18H19ClN6O2S/c19-14-2-1-3-15(12-14)28(26,27)24-10-8-23(9-11-24)17-7-6-16-20-21-18(13-4-5-13)25(16)22-17/h1-3,6-7,12-13H,4-5,8-11H2
SMILES: C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC(=CC=C5)Cl
Molecular Formula: C18H19ClN6O2S
Molecular Weight: 418.9 g/mol

1-(3-chlorobenzenesulfonyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

CAS No.: 1040641-71-1

Cat. No.: VC11924984

Molecular Formula: C18H19ClN6O2S

Molecular Weight: 418.9 g/mol

* For research use only. Not for human or veterinary use.

1-(3-chlorobenzenesulfonyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine - 1040641-71-1

Specification

CAS No. 1040641-71-1
Molecular Formula C18H19ClN6O2S
Molecular Weight 418.9 g/mol
IUPAC Name 6-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C18H19ClN6O2S/c19-14-2-1-3-15(12-14)28(26,27)24-10-8-23(9-11-24)17-7-6-16-20-21-18(13-4-5-13)25(16)22-17/h1-3,6-7,12-13H,4-5,8-11H2
Standard InChI Key PMPGLTPWCILOSN-UHFFFAOYSA-N
SMILES C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC(=CC=C5)Cl
Canonical SMILES C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC(=CC=C5)Cl

Introduction

1-(3-chlorobenzenesulfonyl)-4-{3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound featuring a piperazine ring linked to a sulfonyl group derived from 3-chlorobenzenesulfonic acid and a triazolopyridazine moiety. The presence of a cyclopropyl group adds to its structural diversity, potentially influencing its biological activity and chemical reactivity. This compound has a molecular weight of approximately 418.9 g/mol and a CAS number of 1040641-71-1 .

Synthesis and Chemical Behavior

The synthesis of this compound typically involves several key steps, often starting with the preparation of the sulfonyl chloride intermediate, such as 3-chlorobenzenesulfonyl chloride, which is then reacted with a piperazine derivative containing the triazolopyridazine moiety. The exact synthesis pathway may vary based on the availability of starting materials and desired yields.

Chemical Reactions

Compounds containing piperazine and triazole moieties often exhibit significant biological activities, including potential interactions with enzymes and receptors. The sulfonyl group can participate in various chemical reactions, such as nucleophilic substitution and addition reactions, which are crucial for modifying the compound's structure and properties.

Potential Applications

Given its complex structure, 1-(3-chlorobenzenesulfonyl)-4-{3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl}piperazine may have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.

Biological Activities

  • Pharmacological Profiles: The compound's unique structure suggests potential for diverse pharmacological activities, including anti-inflammatory, antimicrobial, or antiviral effects.

  • Interaction Studies: Understanding how this compound interacts with biological systems is essential for predicting its efficacy and safety.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(3-chlorobenzenesulfonyl)-4-{3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl}piperazine, including:

Compound NameStructural FeaturesUnique Aspects
1-(4-Chlorobenzenesulfonyl)-3-cyclopropyl-1H-pyrazoleContains a pyrazole instead of a triazoleExhibits different biological activities due to structural changes
N-(3-cyclopropyl(5,6,7,8,9,10-Hexahydro-2-Oxo-2h-Cycloocta[B]Pyran-3-Yl)Methyl)PhenylbenzensulfonamideFeatures a different cyclic structurePotentially offers unique pharmacological profiles
6((S)-3-Benzylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)PyrazineContains naphthalene and pyridine ringsMay interact differently with biological targets

Synthesis Intermediates

IntermediateCAS NumberMolecular Formula
3-Chlorobenzenesulfonyl chloride2888-06-4C6H4Cl2O2S

Potential Applications

FieldPotential Use
Medicinal ChemistryDrug Development
Biological ResearchInteraction Studies

Comparison Compounds

CompoundCAS NumberMolecular Weight (g/mol)
1-(4-Chlorobenzenesulfonyl)-3-cyclopropyl-1H-pyrazole956242-41-4282.74
N-(3-cyclopropyl(5,6,7,8,9,10-Hexahydro-2-Oxo-2h-Cycloocta[B]Pyran-3-Yl)Methyl)PhenylbenzensulfonamideNot specifiedNot specified
6((S)-3-Benzylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)PyrazineNot specifiedNot specified

Note: The information on comparison compounds is based on general knowledge and may not reflect specific details from the search results.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator